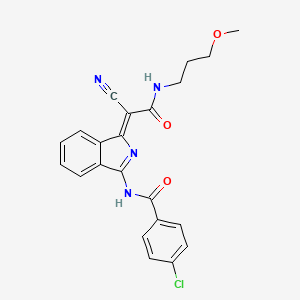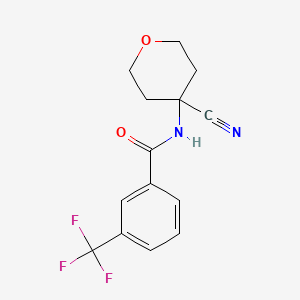
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging Candidates
One study describes the synthesis of carbon-11-labeled aminoalkylindole derivatives as candidates for cannabinoid receptor radioligands in PET imaging of alcohol abuse. These compounds were prepared with high radiochemical yields and purity, indicating their potential as tools for investigating cannabinoid receptor involvement in alcohol-related behaviors (Gao et al., 2014).
Electronic Structure and Nonlinear Optical Analysis
Another research effort involved the synthesis and characterization of a novel chromone derivative, conducting DFT calculations, and analyzing its electronic structure, natural bond orbital (NBO), and nonlinear optical (NLO) properties. This study provides insights into the electronic absorption spectra in different solvents, correlating calculated and experimental transition energies, highlighting the compound's potential in materials science (Halim & Ibrahim, 2017).
Antibacterial Activity
Research on 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles explored their synthesis and tested their antibacterial activity. This study not only provided structural assignments based on elemental analyses and spectral data but also tested these compounds' efficacy against bacteria, contributing to the search for new antibacterial agents (Mogilaiah et al., 2009).
Synthesis and Characterization of Polyamides
A novel naphthalene-ring containing diamine was synthesized and used to prepare a series of polyamides with good solubility and thermal stability. These materials, characterized by their inherent viscosities and thermal properties, demonstrate potential applications in high-performance polymers and engineering plastics (Mehdipour-Ataei et al., 2005).
Anticancer Activity
A novel naphthyridine derivative was studied for its anticancer activity in human melanoma A375 cells. The compound induced necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment. This highlights the compound's dual mode of action depending on concentration, providing a foundation for further therapeutic development (Kong et al., 2018).
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-15-9-10-18-22(28-17-12-20(31-3)23(33-5)21(13-17)32-4)19(14-26-24(18)27-15)25(30)29-11-7-6-8-16(29)2/h9-10,12-14,16H,6-8,11H2,1-5H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLDSVNSDCOSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)


![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2679430.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/no-structure.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2679437.png)
![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)


![N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2679442.png)
